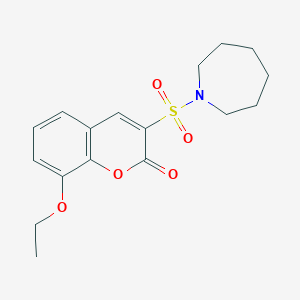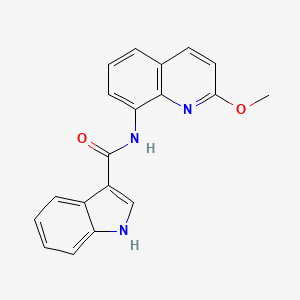
N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolines, a class of compounds to which “N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide” belongs, can be achieved from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinolines include the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Aplicaciones Científicas De Investigación
Antibacterial Activity
A study highlighted the design and synthesis of novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety. These compounds exhibited moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria in comparison with the reference drug Chloromycin. This suggests potential applications in developing new antibacterial agents (Qu et al., 2018).
Anticancer Activity
Research into Quinoline-Indole-Schiff base derivatives identified compound 10E as a promising strategy for hepatocellular carcinoma (HCC) therapy. This compound induces autophagic cell death of liver cancer cells by targeting Nur77 to mitochondria, highlighting its application in cancer treatment (Li et al., 2021).
Drug Discovery
Another study discovered a novel class of negative allosteric modulator of the dopamine D2 receptor through the fragmentation of a bitopic ligand. This has implications for drug discovery, particularly in targeting specific receptor sites for therapeutic purposes (Mistry et al., 2015).
Synthesis and SAR Study
The synthesis and SAR study of a series of Quinoline-Indole-Schiff base derivatives provide insights into the structure-activity relation of these compounds. This is crucial for the design of more effective antitumor agents, particularly for targeting specific molecular pathways in cancer cells (Li et al., 2021).
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism
Research into 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives unveiled compounds with potent and selective antagonistic activity towards the CysLT1 receptor. This finding is significant for developing new treatments for conditions mediated by CysLT1, such as asthma and allergic rhinitis (Chen et al., 2016).
Propiedades
IUPAC Name |
N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-17-10-9-12-5-4-8-16(18(12)22-17)21-19(23)14-11-20-15-7-3-2-6-13(14)15/h2-11,20H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDBMHUFDCTRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=CNC4=CC=CC=C43)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

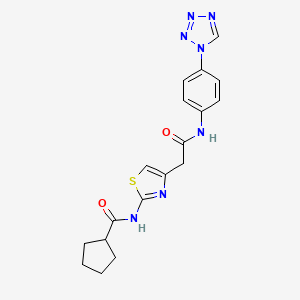
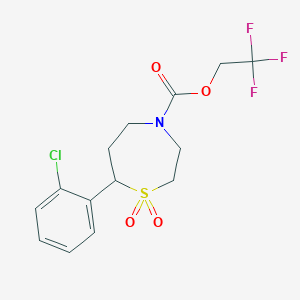
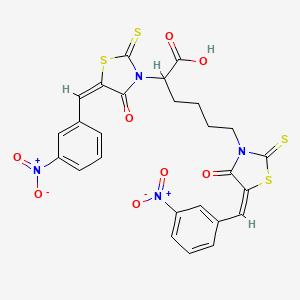
![3-isopropylindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2918797.png)
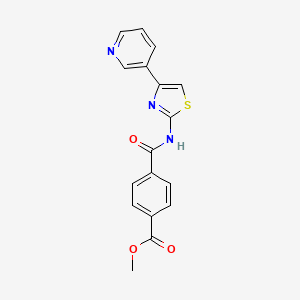
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2918805.png)
![7-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B2918806.png)
![N-[2-[[4-[(3-Fluorophenyl)methyl]oxan-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2918807.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2918808.png)
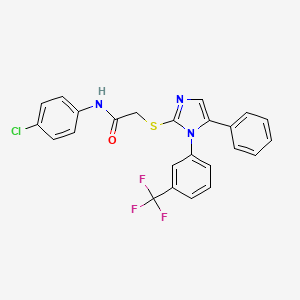
![3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2918812.png)

